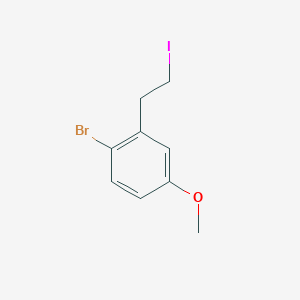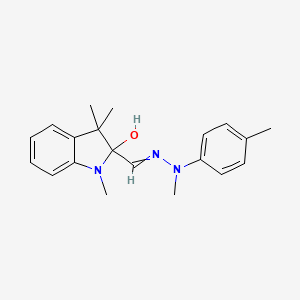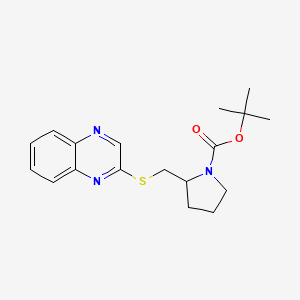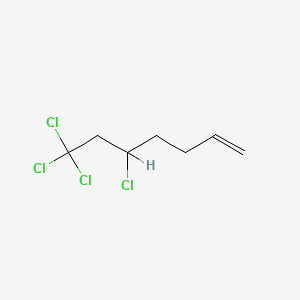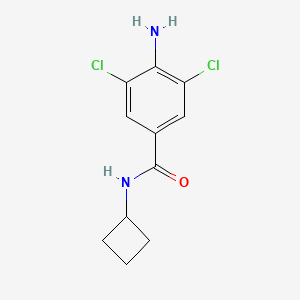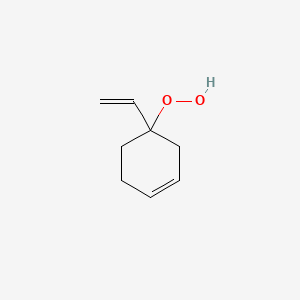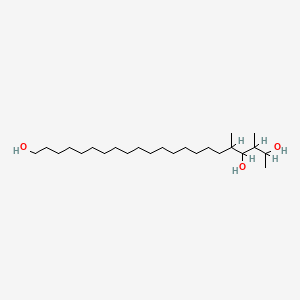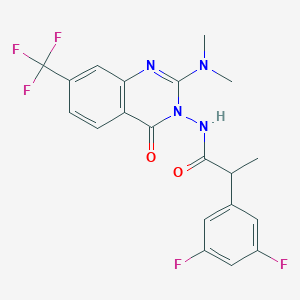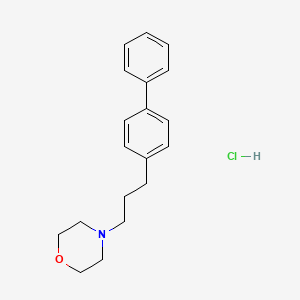
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of morpholine, a heterocyclic amine, and features a biphenyl group attached to the morpholine ring via a propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride typically involves the following steps:
-
Formation of the Biphenyl Propyl Intermediate: : The initial step involves the synthesis of a biphenyl propyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where biphenyl is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Attachment of the Morpholine Ring: : The biphenyl propyl intermediate is then reacted with morpholine. This step usually involves nucleophilic substitution, where the propyl group of the intermediate displaces a leaving group on the morpholine ring.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents, alkoxides (e.g., NaOCH3) in alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives
科学的研究の応用
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The biphenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with specific amino acid residues, modulating the activity of the target proteins and pathways .
類似化合物との比較
Similar Compounds
- 4-(3-(4-Butoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Methoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Chlorophenyl)propyl)morpholine hydrochloride
Comparison
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. This makes it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins compared to its analogs with simpler aromatic substituents .
特性
CAS番号 |
50910-37-7 |
|---|---|
分子式 |
C19H24ClNO |
分子量 |
317.9 g/mol |
IUPAC名 |
4-[3-(4-phenylphenyl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20;/h1-3,6-11H,4-5,12-16H2;1H |
InChIキー |
BADFOFNTZYJKPW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


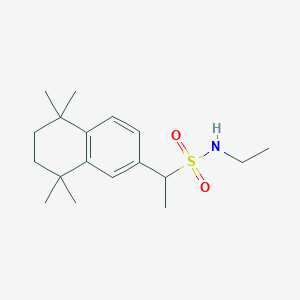


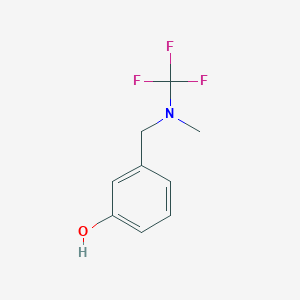
![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
